molecular formula C13H14ClFN2O3 B13240442 Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

Cat. No.: B13240442
M. Wt: 300.71 g/mol
InChI Key: UIYZIKFPQYNPLZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a fluorophenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride typically involves multiple steps. One common method includes the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with methanol and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl D-2-(4-fluorophenyl)glycinate hydrochloride

Uniqueness

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound has the molecular formula C13H14ClFN2O3C_{13}H_{14}ClFN_2O_3 and a molecular weight of 300.71 g/mol. The presence of a fluorophenyl group and a pyrazole moiety contributes to its biological properties. The structure can be visualized as follows:

Methyl 2 2 3 fluorophenyl 5 methyl 3 oxo 2 3 dihydro 1H pyrazol 4 yl acetate hydrochloride\text{Methyl 2 2 3 fluorophenyl 5 methyl 3 oxo 2 3 dihydro 1H pyrazol 4 yl acetate hydrochloride}

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including Jurkat (T-cell leukemia) and HT29 (colon cancer) cells. The IC50 values for these cell lines were notably lower than those for standard chemotherapeutic agents like doxorubicin, indicating higher potency.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
Jurkat<10Doxorubicin: ~20
HT29<15Doxorubicin: ~25

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies suggest that the compound enhances apoptotic pathways in cancer cells.
  • Inhibition of Bcl-2 : The compound shows potential in inhibiting the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the fluorophenyl group at position 3 of the pyrazole ring significantly enhances biological activity. Modifications to this structure can lead to variations in potency and selectivity against different cancer types.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreases potency against Bcl-2
Methyl Group at C5Enhances overall cytotoxicity
Acetate GroupEssential for solubility and bioavailability

Case Study 1: Efficacy in Leukemia Models

In a preclinical study involving murine leukemia models, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to penetrate cellular membranes effectively, leading to enhanced therapeutic outcomes.

Case Study 2: Combination Therapy Potential

A recent investigation explored the synergistic effects of this compound when combined with existing chemotherapeutics. Results indicated that co-administration with doxorubicin led to a marked decrease in IC50 values for both agents, suggesting a potential for combination therapy strategies.

Properties

Molecular Formula

C13H14ClFN2O3

Molecular Weight

300.71 g/mol

IUPAC Name

methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride

InChI

InChI=1S/C13H13FN2O3.ClH/c1-8-11(7-12(17)19-2)13(18)16(15-8)10-5-3-4-9(14)6-10;/h3-6,15H,7H2,1-2H3;1H

InChI Key

UIYZIKFPQYNPLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)F)CC(=O)OC.Cl

Origin of Product

United States

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